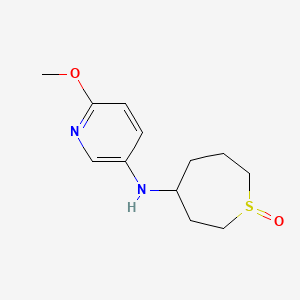
1-oxo-N-(2-phenylethyl)thiepan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-oxo-N-(2-phenylethyl)thiepan-4-amine is a compound that belongs to the class of thiepan derivatives It features a thiepan ring, which is a seven-membered ring containing a sulfur atom, and an amine group attached to a phenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-N-(2-phenylethyl)thiepan-4-amine can be achieved through several synthetic routes. One common method involves the reaction of a thiepan derivative with a phenylethylamine under specific conditions. The reaction typically requires a catalyst and may involve steps such as oxidation and amination to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1-oxo-N-(2-phenylethyl)thiepan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines with different substituents.
Scientific Research Applications
1-oxo-N-(2-phenylethyl)thiepan-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It can be used in the development of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-oxo-N-(2-phenylethyl)thiepan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
Thiepan Derivatives: Other thiepan derivatives with different substituents may exhibit similar chemical properties but differ in their biological activity and applications.
Phenylethylamines: Compounds with a phenylethylamine moiety may share some pharmacological properties but differ in their overall structure and function.
Uniqueness
1-oxo-N-(2-phenylethyl)thiepan-4-amine is unique due to its specific combination of a thiepan ring and a phenylethylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-oxo-N-(2-phenylethyl)thiepan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c16-17-11-4-7-14(9-12-17)15-10-8-13-5-2-1-3-6-13/h1-3,5-6,14-15H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKBJJQPJARIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCS(=O)C1)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl N-methyl-N-[[4-[(3-propan-2-yloxyazetidine-1-carbonyl)amino]phenyl]methyl]carbamate](/img/structure/B6983732.png)
![1-[[4-(Hydroxymethyl)oxan-4-yl]-phenylmethyl]-3-thiophen-3-ylurea](/img/structure/B6983747.png)
![3-Ethyl-1-methyl-4-[(3-propan-2-yloxyazetidin-1-yl)methyl]pyrazole](/img/structure/B6983750.png)
![N-[1-(2-methoxyethyl)pyrazol-3-yl]-3-propan-2-yloxyazetidine-1-carboxamide](/img/structure/B6983758.png)
![Ethyl 5-[(3-propan-2-yloxyazetidin-1-yl)methyl]furan-2-carboxylate](/img/structure/B6983768.png)
![1-(1-Spiro[2.2]pentan-2-ylethylamino)cyclopropane-1-carboxamide](/img/structure/B6983771.png)
![1-[1-(2-Methylcyclopropyl)propylamino]cyclopropane-1-carboxamide](/img/structure/B6983772.png)
![3,4-dimethyl-N-[1-(1,2,4-triazol-1-yl)butan-2-yl]aniline](/img/structure/B6983777.png)

![1-[3-[[[(1R,10S)-14-tricyclo[8.3.1.03,8]tetradeca-3,5,7-trienyl]amino]methyl]piperidin-1-yl]ethanone](/img/structure/B6983790.png)
![tert-butyl N-[1-[1-[(3-methyl-1,2-oxazol-5-yl)methylamino]ethyl]cyclopropyl]carbamate](/img/structure/B6983803.png)
![5-Methyl-2-[(1-methylsulfonylazetidin-3-yl)methoxy]pyridine](/img/structure/B6983809.png)
![3-Methyl-1-[(1-methylsulfonylazetidin-3-yl)methyl]-5-nitroindazole](/img/structure/B6983813.png)
![1-[(3-Methoxyspiro[3.3]heptan-1-yl)amino]cyclopropane-1-carboxamide](/img/structure/B6983818.png)
